molecular formula C8H6F4O B1586423 2,3,5,6-Tetrafluoro-4-methylanisole CAS No. 3150-40-1

2,3,5,6-Tetrafluoro-4-methylanisole

Cat. No.: B1586423
CAS No.: 3150-40-1
M. Wt: 194.13 g/mol
InChI Key: SQYHXODAPWFHAZ-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-4-methylanisole is an organofluorine compound . It is a colorless liquid with hygroscopic properties and a faintly phenolic odor . The molecular formula is C7H4F4O .


Synthesis Analysis

The synthesis of this compound involves using octafluorotoluene as a starting reagent . Another method involves reaction conditions with Dimethylphenylsilane, o-phenylenebis (diphenylphosphine), potassium tert-butylate, and copper (I) chloride in tetrahydrofuran for 12 hours .


Molecular Structure Analysis

The molecular weight of this compound is 180.0997 . The IUPAC Standard InChI is InChI=1S/C7H4F4O/c1-12-7-5(10)3(8)2-4(9)6(7)11/h2H,1H3 .


Physical and Chemical Properties Analysis

This compound is a colorless liquid with hygroscopic properties . It has a faintly phenolic odor .

Scientific Research Applications

Synthesis and Dye Manufacturing

  • Synthesis of Black Fluorane Dye : 2,3,5,6-Tetrafluoro-4-methylanisole is utilized in synthesizing black fluorane dye, an essential component in thermal paper manufacturing. The process involves a continuous, homogeneous bromination technology, leading to high-selective mono-bromination of 3-methylanisole, a critical step in producing these dyes with minimal byproducts (Xie et al., 2020).

Molecular Structure Studies

  • Gas-Phase Electron Diffraction Studies : The geometric structure of 2,3,5,6-tetrafluoroanisole and its internal rotation have been studied using gas electron diffraction and quantum chemical calculations. These studies offer insights into the molecule's orientation and energy barriers associated with internal rotations (Belyakov et al., 2005).

Conformational Properties Analysis

  • Spin-Spin Coupling Constants : Research on long-range spin-spin coupling constants in 2,3,5,6-tetrafluoroanisole provides crucial information about its conformational properties. The study involved understanding the interactions between carbon nuclei in the methyl group and ring protons or fluorine nuclei (Schaefer et al., 1984).

Vibrational and Electronic Analysis

  • Nuclear Magnetic Resonance Analysis : Research on the vibrational and electronic properties of 2,3,5,6-tetrafluoroanisole through 1H and 19F NMR spectroscopy has been conducted. This study is instrumental in understanding the molecular structure and internal motion dynamics of this compound (Emsley et al., 1976).

Development of Novel Materials

  • Fluorinated Styrene-Based Materials : this compound has been used in the preparation of novel fluorinated styrene-based materials. These materials exhibit low surface energy and have potential applications in various industrial processes (Borkar et al., 2004).

Electronic State Studies

  • Charge Transfer States Analysis : The valence electronic states of 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane on certain surfaces have been investigated, revealing critical insights into charge transfer processes and electronic properties (Mukai & Yoshinobu, 2009).

Safety and Hazards

The safety data sheet for 2,3,5,6-Tetrafluoro-4-methylanisole suggests avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It should be handled with personal protective equipment and used only outdoors or in a well-ventilated area .

Properties

IUPAC Name

1,2,4,5-tetrafluoro-3-methoxy-6-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O/c1-3-4(9)6(11)8(13-2)7(12)5(3)10/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYHXODAPWFHAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1F)F)OC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380231
Record name 2,3,5,6-Tetrafluoro-4-methylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3150-40-1
Record name 2,3,5,6-Tetrafluoro-4-methylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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